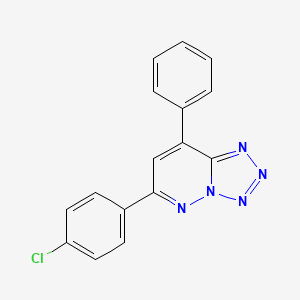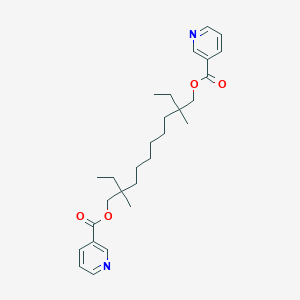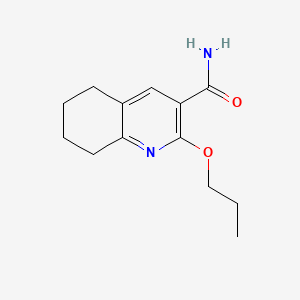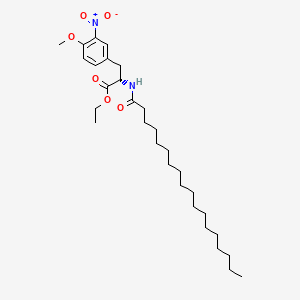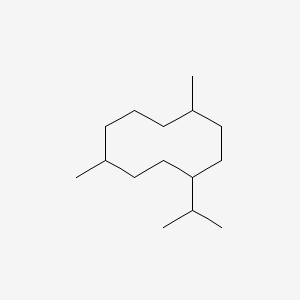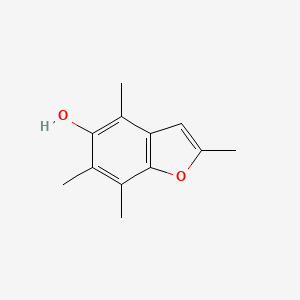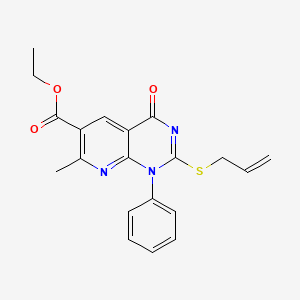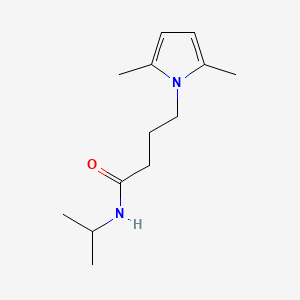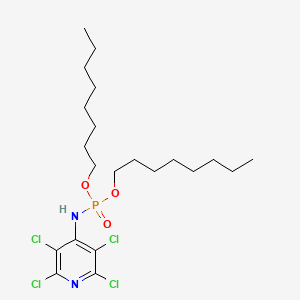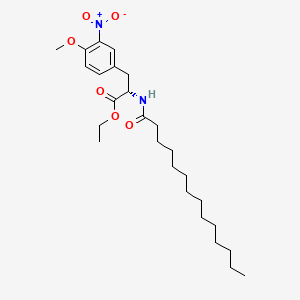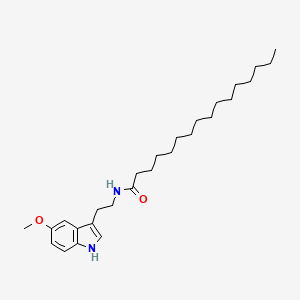
Palmitoyl methoxytryptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmitoyl methoxytryptamine is a compound that combines the fatty acid palmitic acid with methoxytryptamine, a derivative of tryptamine. This compound is known for its role in various biological processes and is often used in cosmetic products for its skin-conditioning properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of palmitoyl methoxytryptamine typically involves the acylation of methoxytryptamine with palmitic acid. This process can be carried out using a variety of reagents and conditions. One common method involves the use of dichloromethane as a solvent, with acetic anhydride and a catalyst such as 4-dimethylaminopyridine (4-DMAP) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Palmitoyl methoxytryptamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group or the tryptamine moiety.
Reduction: This can affect the carbonyl group in the palmitoyl moiety.
Substitution: This can occur at the methoxy group or the tryptamine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Palmitoyl methoxytryptamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid modifications and acylation reactions.
Industry: It is used in the formulation of cosmetic products for its skin-conditioning properties.
Mécanisme D'action
Palmitoyl methoxytryptamine exerts its effects through the modification of proteins via palmitoylation. This process involves the attachment of the palmitoyl group to cysteine residues on target proteins, affecting their localization, stability, and interactions with other cellular components . The molecular targets include various enzymes and receptors involved in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-5-methoxytryptamine (Melatonin): Shares the methoxytryptamine core but differs in the acyl group attached.
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another methoxytryptamine derivative with different pharmacological properties.
Uniqueness
Palmitoyl methoxytryptamine is unique due to its combination of a fatty acid and a tryptamine derivative, which allows it to participate in both lipid and protein modification processes. This dual functionality makes it a valuable compound for studying complex biological systems and developing therapeutic applications.
Propriétés
Numéro CAS |
151922-15-5 |
|---|---|
Formule moléculaire |
C27H44N2O2 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexadecanamide |
InChI |
InChI=1S/C27H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27(30)28-20-19-23-22-29-26-18-17-24(31-2)21-25(23)26/h17-18,21-22,29H,3-16,19-20H2,1-2H3,(H,28,30) |
Clé InChI |
FZRCDVTXEASFSU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


